Home > Products > Screening Compounds P15964 > Gadoxetate Disodium
Gadoxetate Disodium - 135326-22-6

Gadoxetate Disodium

Catalog Number: EVT-268958
CAS Number: 135326-22-6
Molecular Formula: C23H31GdN3Na2O11
Molecular Weight: 728.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gadoxetate disodium is a gadolinium-based contrast agent (GBCA) specifically designed for magnetic resonance imaging (MRI) of the liver. [, , , ] GBCAs are a class of compounds that enhance the contrast in MRI by altering the magnetic properties of nearby water molecules. [] Gadoxetate disodium exhibits hepatobiliary excretion, meaning it is taken up by hepatocytes (liver cells) and excreted into the bile, leading to enhanced contrast of the liver parenchyma and biliary system during MRI. [, , , , , ]

Future Directions

a) Optimizing Imaging Protocols: Further research is needed to optimize gadoxetate disodium administration protocols, potentially using lower doses or slower injection rates, to minimize the occurrence of TSM. [, ] Development and validation of new imaging sequences and analysis techniques could further improve the diagnostic accuracy and information obtained from gadoxetate disodium-enhanced MRI. [, , ]

c) Investigating Gadolinium Deposition: While the current study selection excludes discussion of gadolinium deposition, future research should continue to investigate the long-term effects of gadolinium retention in the brain and other organs following gadoxetate disodium administration, especially with repeated exposure. []

Gadobenate Dimeglumine

    Gadopentetate Dimeglumine

    • Relevance: Gadopentetate dimeglumine serves as a comparison agent in studies investigating the potential for transient severe motion (TSM) artifact induced by gadoxetate disodium. Animal studies have shown that gadoxetate disodium administration causes significantly more pronounced tachypnea compared to gadopentetate dimeglumine. This suggests that the specific chemical structure of gadoxetate disodium might contribute to the observed respiratory effects.

    Gadoterate Meglumine

    • Relevance: Gadoterate meglumine acts as a comparator agent in studies investigating respiratory irregularities associated with gadoxetate disodium. A multi-center trial found that maximal hepatic arterial phase breath-holding duration is significantly reduced after gadoxetate disodium administration compared to both gadoterate meglumine and saline. This suggests a specific effect of gadoxetate disodium on respiratory function during the arterial phase of imaging.

    Gadobutrol

    • Relevance: Gadobutrol is used as a comparison in studies examining the safety of gadoxetate disodium in patients with moderate to severe renal impairment. Additionally, a case study reported a delayed exanthema reaction to gadobutrol, highlighting the potential for allergic reactions with gadolinium-based contrast agents. This study compared the patient's reaction to gadobutrol with their tolerance to gadoxetate disodium, illustrating the importance of understanding the individual safety profiles of different contrast agents.

    Iodipamide Meglumine

    • Relevance: Iodipamide meglumine is used as a benchmark in a phantom study investigating the feasibility of using gadoxetate disodium for CT cholangiography. The study found that gadoxetate disodium at sufficient concentrations demonstrated contrast-to-noise ratios similar to those observed clinically with iodipamide meglumine. This suggests the potential for gadoxetate disodium to be used as an alternative contrast agent for CT cholangiography.
    Source and Classification

    Gadoxetate disodium is classified as a gadolinium-based contrast agent. It is derived from gadolinium, which is known for its paramagnetic properties that enhance the contrast in MRI images. The chemical formula of gadoxetate disodium is C25_{25}H30_{30}GdN3_{3}O7_{7}Na2_{2}, and it is typically administered intravenously during imaging procedures.

    Synthesis Analysis

    The synthesis of gadoxetate disodium involves several steps, primarily focusing on the formation of the gadolinium complex with the chelating agent. The synthesis process can be outlined as follows:

    1. Preparation of Ethoxybenzyl Diethylenetriamine Pentaacetic Acid: This precursor is synthesized through a multi-step reaction involving the introduction of ethoxybenzyl groups into diethylenetriamine pentaacetic acid.
    2. Complexation with Gadolinium: The resulting ligand is then reacted with gadolinium salts, typically gadolinium chloride or gadolinium nitrate, under controlled pH conditions to ensure complete complexation.
    3. Purification: The final product undergoes purification processes such as dialysis or chromatography to remove unreacted materials and by-products, ensuring high purity suitable for medical applications .
    4. Formulation: Gadoxetate disodium is formulated as a sterile solution for injection, often containing sodium chloride for isotonicity.
    Molecular Structure Analysis

    The molecular structure of gadoxetate disodium features a central gadolinium ion coordinated by multiple carboxylate groups from the chelating agent. The structure can be represented as follows:

    • Coordination Geometry: Gadolinium typically adopts an eight-coordinate geometry in this complex, surrounded by oxygen atoms from the carboxylate groups.
    • Functional Groups: The ethoxybenzyl moiety enhances lipophilicity, facilitating uptake by hepatocytes.
    • Molecular Weight: The molecular weight of gadoxetate disodium is approximately 558.7 g/mol.

    The presence of multiple carboxylate groups enhances the stability of the gadolinium complex and minimizes the risk of free gadolinium ion release in vivo, which could be toxic .

    Chemical Reactions Analysis

    Gadoxetate disodium participates in various chemical reactions, primarily related to its interaction with biological systems:

    1. Binding Reactions: Upon administration, gadoxetate disodium binds to specific transport proteins in hepatocytes via organic anion transporting polypeptides (OATP) 1B1 and 1B3.
    2. Excretion Mechanism: Once inside hepatocytes, it is excreted into bile ducts through multidrug resistance-associated protein 2 (MRP2), facilitating its role in imaging during the hepatobiliary phase .

    These interactions are critical for its function as a contrast agent and influence its pharmacokinetics and dynamics.

    Mechanism of Action

    The mechanism of action of gadoxetate disodium involves:

    • Uptake by Hepatocytes: Following intravenous administration, gadoxetate disodium enters systemic circulation and is selectively taken up by hepatocytes through specific transporters.
    • Signal Enhancement: Once inside the hepatocytes, it enhances T1-weighted MRI signals due to its paramagnetic properties, allowing for clearer imaging of liver lesions.
    • Excretion into Bile: After uptake, it is excreted into bile ducts, providing dynamic information about liver function and anatomy during imaging studies .

    This dual mechanism—initial uptake followed by excretion—enables detailed assessment during different phases of MRI.

    Physical and Chemical Properties Analysis

    Gadoxetate disodium exhibits several important physical and chemical properties:

    • Appearance: It is typically presented as a clear, colorless solution.
    • Solubility: Highly soluble in water due to its ionic nature.
    • pH Range: The pH of the solution generally ranges from 6 to 8.
    • Stability: Stable under normal storage conditions but sensitive to light; should be stored in opaque containers .

    These properties are crucial for ensuring efficacy and safety during clinical use.

    Applications

    Gadoxetate disodium has significant applications in medical imaging:

    1. Liver Imaging: Primarily used for detecting liver lesions such as tumors or metastases due to its selective uptake by hepatocytes.
    2. Assessment of Liver Function: Helps evaluate liver function by providing information on hepatic perfusion and biliary excretion.
    3. Research Applications: Used in clinical studies to investigate various liver diseases and assess treatment responses .
    Molecular Mechanisms of Hepatocellular Uptake and Excretion

    Organic Anion Transporting Polypeptide (OATP) Mediated Influx Mechanisms

    Gadoxetate disodium (Gd-EOB-DTPA) undergoes selective hepatocellular uptake primarily through sinusoidal membrane transporters of the Organic Anion Transporting Polypeptide (OATP) family. This transporter-mediated process distinguishes it from conventional extracellular gadolinium-based contrast agents. Research demonstrates that OATP1B1 (SLCO1B1 gene product) and OATP1B3 (SLCO1B3 gene product) serve as the dominant influx transporters, accounting for approximately 50% of the administered dose being extracted by hepatocytes in individuals with normal liver function [1] [3] [7].

    Table 1: Key Hepatocellular Uptake Transporters for Gadoxetate Disodium

    TransporterGeneAffinity for GadoxetateHepatocyte DistributionPrimary Substrates
    OATP1B1SLCO1B1Low-affinity, High-capacityUniform (pan-lobular)Bilirubin, bile acids, statins
    OATP1B3SLCO1B3Low-affinity, High-capacityPerivenous predominanceTestosterone, bile acids, CCK-8
    NTCPSLC10A1High-affinity, Low-capacityBasolateral membraneBile acids (primary)

    Cellular studies using transfected HEK293 cells confirm that gadoxetate is a low-affinity, high-capacity substrate for both OATP1B1 and OATP1B3, characterized by Michaelis-Menten kinetics with comparatively high Km values indicating lower binding affinity but efficient transport capacity [6] [10]. NTCP (SLC10A1 gene product), the sodium-taurocholate cotransporting polypeptide, also contributes to uptake but exhibits high-affinity, low-capacity transport kinetics, playing a secondary role compared to the OATP transporters [3] [10]. This differential affinity profile explains the efficient hepatic accumulation even at clinical doses (0.025 mmol/kg). Spatial distribution analysis reveals that OATP1B1 expression is uniform throughout the liver acinus, while OATP1B3 shows perivenous predominance, potentially contributing to zonal heterogeneity in gadoxetate enhancement patterns [3].

    Quantitative dynamic contrast-enhanced MRI (DCE-MRI) studies in healthy volunteers provide in vivo validation, estimating a mean hepatic uptake rate (kᵢ) of 0.22 ± 0.05 per minute and a hepatic extraction fraction of 0.19 ± 0.04 [6] [10]. These measurements rely on tracer kinetic models that incorporate dual-input (hepatic artery and portal vein) and account for the extracellular distribution preceding hepatocellular uptake.

    Multidrug Resistance-Associated Protein (MRP) Facilitated Efflux Dynamics

    Following hepatocellular uptake, gadoxetate disodium undergoes active biliary excretion primarily mediated by ATP-dependent efflux transporters located on the canalicular membrane. Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2) is established as the principal transporter responsible for gadoxetate secretion into the bile canaliculi [1] [3] [4]. This is conclusively demonstrated by studies in MRP2-deficient rat models (TR⁻/GY rats), which exhibit severely impaired biliary excretion and prolonged hepatic retention of gadoxetate compared to wild-type controls [4] [6] [10].

    The efflux process via MRP2 exhibits saturable kinetics, though saturation occurs at doses (≥ 0.6 mmol/kg) significantly higher than the standard clinical dose (0.025 mmol/kg) [6] [10]. At clinical doses, kinetic modeling in humans estimates a mean efflux rate constant (kₑf) of 0.017 ± 0.006 per minute, indicating a considerably slower process compared to uptake [10]. This differential in rates (uptake ~13x faster than efflux) facilitates the accumulation necessary for hepatobiliary phase imaging (~20 minutes post-injection).

    In conditions of MRP2 deficiency or dysfunction, compensatory efflux mechanisms are activated. Research indicates upregulation of MRP3 (ABCC3) and MRP4 (ABCC4), located on the sinusoidal (basolateral) membrane, which mediate the reflux of gadoxetate back into the sinusoidal blood plasma for subsequent renal elimination [4] [6]. This compensatory pathway prevents toxic intracellular accumulation but alters the pharmacokinetic profile, reducing biliary contrast and increasing renal excretion. Inhibition studies using indocyanine green (ICG), another MRP2 substrate, confirm gadoxetate's interaction with this transporter. Co-administration experiments in mice demonstrated that gadoxetate disodium significantly inhibits ICG excretion (p=0.037 under hypothermia, p=0.015 under normothermia), directly implicating MRP2 inhibition as the mechanism [4].

    Genetic Polymorphisms in Transporter Protein Functionality

    Genetic variations in the genes encoding OATP and MRP transporters contribute significantly to inter-individual variability in gadoxetate disodium pharmacokinetics and enhancement patterns. These polymorphisms affect transporter expression, membrane localization, and substrate affinity.

    Table 2: Clinically Relevant Genetic Polymorphisms Affecting Gadoxetate Disodium Handling

    GenePolymorphismAmino Acid ChangeFunctional ConsequenceImpact on Gadoxetate Kinetics
    SLCO1B1388A>G (rs2306283)N130DAltered substrate specificity; Reduced functionReduced hepatic uptake; Lower liver enhancement
    SLCO1B1521T>C (rs4149056)V174AReduced membrane expression; Severely impaired functionMarkedly reduced hepatic uptake; Delayed/excluded hepatobiliary phase
    SLCO1B3334T>G (rs4149117)S112APossibly altered transport kineticsVariable enhancement; Association with prostate cancer uptake [5]
    SLCO1B3699G>A (rs7311358)M233IAltered testosterone transport; Variable impact on other substratesPotential impact on enhancement kinetics; Requires further study
    ABCC2 (MRP2)Various (e.g., -24C>T, 3972C>T)Promoter/Non-synonymousReduced expression or functionImpaired biliary excretion; Prolonged hepatic retention

    The SLCO1B1 521T>C (V174A) polymorphism is particularly impactful. This variant causes markedly reduced OATP1B1 protein expression on the hepatocyte membrane and substantially diminished transport activity [3] [10]. Individuals homozygous for the C allele (CC genotype) exhibit significantly lower hepatic gadoxetate uptake and consequently reduced parenchymal enhancement during the hepatobiliary phase compared to individuals with the TT genotype [5] [10]. Similarly, the SLCO1B1 388A>G (N130D) polymorphism, often found in haplotypes with 521T>C (e.g., *1B allele), also reduces transport function, though less severely than V174A [10].

    SLCO1B3 polymorphisms also influence gadoxetate handling. The SLCO1B3 334T>G (S112A) variant has been linked to altered gadoxetate kinetics, particularly noted in prostate cancer imaging where OATP1B3 is expressed de novo [5]. Patients harboring specific SLCO1B3 haplotypes associated with altered testosterone transport (e.g., 112S-233M) showed differential gadoxetate retention in metastatic castration-resistant prostate cancer (mCRPC) lesions [5]. Furthermore, polymorphisms in ABCC2 (MRP2 gene), such as the promoter variant -24C>T, can affect expression levels and contribute to variability in biliary excretion efficiency, though comprehensive human data correlating specific ABCC2 genotypes with gadoxetate efflux kinetics remain an active research area [4] [6].

    Competitive Inhibition Pathways and Drug-Transporter Interactions

    Gadoxetate disodium shares OATP and MRP transporters with numerous endogenous compounds and pharmacotherapeutic agents, creating significant potential for competitive inhibition interactions. These interactions can substantially alter gadoxetate's hepatic uptake, biliary excretion, and diagnostic efficacy.

    Endogenous inhibitors primarily include bile acids and bilirubin. Elevated serum bilirubin levels, as seen in obstructive jaundice or severe hepatic dysfunction, competitively inhibit OATP1B1/1B3-mediated uptake. Studies confirm that hyperbilirubinemia significantly reduces hepatic gadoxetate enhancement during the hepatobiliary phase due to this competitive blockade [3] [9]. Similarly, elevated bile acid concentrations, characteristic of cholestatic conditions, inhibit gadoxetate influx via the same OATP transporters.

    Exogenous inhibitors encompass several drug classes. Rifampicin, a potent broad-spectrum OATP inhibitor, causes a significant decrease in hepatic enhancement in both preclinical and clinical observations [3] [9]. Cyclosporine A, an immunosuppressant and known inhibitor of OATP1B1, OATP1B3, and MRP2, similarly impairs both hepatocellular uptake and potentially biliary excretion of gadoxetate [3] [4]. Conversely, gadoxetate itself can act as an inhibitor of these transporters. Experimental evidence using indocyanine green (ICG), a model MRP2 substrate, demonstrated that gadoxetate pre-administration significantly reduced ICG excretion rates (logKₑ: -6.52 vs -5.87 in controls under hypothermia, p=0.037; -4.54 vs -4.14 under normothermia, p=0.015), confirming its inhibitory effect on MRP2 function [4]. Gadoxetate also showed a trend towards inhibiting ICG hepatic uptake (logKₐ: -0.771 vs -0.376, p=0.052 under hypothermia) [4].

    These interactions follow competitive or mixed competitive-noncompetitive kinetics, depending on the specific inhibitor and transporter involved. The clinical implications are substantial:

    • Reduced Diagnostic Efficacy: Inhibition of OATP uptake diminishes hepatobiliary phase contrast between normal parenchyma and lesions lacking functional transporters (e.g., metastases, some HCCs).
    • Altered Pharmacokinetics: Inhibition of MRP2 efflux prolongs hepatic retention, potentially increasing gadolinium exposure.
    • Drug-Drug Interactions (DDIs): Gadoxetate may transiently alter the hepatic handling of co-administered drugs that are OATP or MRP2 substrates. Consequently, holding medications known to be potent OATP/MRP inhibitors or substrates (e.g., rifampicin, cyclosporine) for several days prior to gadoxetate-enhanced MRI is recommended if clinically feasible [3] [4] [9].

    Properties

    CAS Number

    135326-22-6

    Product Name

    Gadoxetate Disodium

    IUPAC Name

    disodium;2-[2-[[2-[bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;gadolinium

    Molecular Formula

    C23H31GdN3Na2O11

    Molecular Weight

    728.7 g/mol

    InChI

    InChI=1S/C23H33N3O11.Gd.2Na/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32;;;/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);;;/q;;2*+1/p-2

    InChI Key

    CMCJQFVJLCWMBD-UHFFFAOYSA-L

    SMILES

    CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Gd+3]

    Solubility

    Soluble in DMSO

    Synonyms

    disodium gadoxetate
    eovist
    gadolinium (4S)-4-(4-ethoxybenzyl)-3,6,9-tris(carboxylatomethyl)-3,6,9-triazaundecanoic acid disodium salt
    gadolinium ethoxybenzyl diethylenetriaminepentaacetic acid
    gadolinium ethoxybenzyl DTPA
    gadoxetate disodium
    gadoxetic acid
    gadoxetic acid disodium
    Gd-EOB-DTPA
    primovist

    Canonical SMILES

    CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)O)N(CC(=O)O)CC(=O)O.[Na+].[Na+].[Gd]

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.